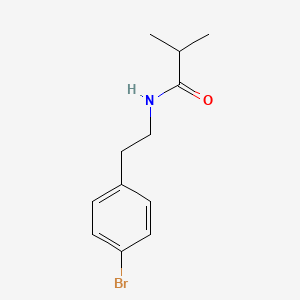

N-(4-Bromophenethyl)isobutyramide

Description

N-(4-Bromophenethyl)isobutyramide is a brominated aromatic amide characterized by an isobutyramide group linked to a 4-bromophenethyl moiety.

Properties

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDGAIPQPGLUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395741 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304664-15-1 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenethyl)isobutyramide typically involves the reaction of 4-bromophenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromophenethylamine+Isobutyryl chloride→N-(4-Bromophenethyl)isobutyramide+HCl

Industrial Production Methods

While specific industrial production methods for N-(4-Bromophenethyl)isobutyramide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenethyl)isobutyramide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under reflux conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

Nucleophilic substitution: Formation of azides or nitriles.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(4-Bromophenethyl)isobutyramide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the phenethyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between N-(4-Bromophenethyl)isobutyramide and structurally related compounds:

Biological Activity

N-(4-Bromophenethyl)isobutyramide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Bromophenethyl)isobutyramide can be described by its molecular formula and a molecular weight of approximately 243.14 g/mol. The structure features a bromophenethyl group attached to an isobutyramide moiety, which contributes to its biological activity.

The biological activity of N-(4-Bromophenethyl)isobutyramide has been linked to its interaction with various receptors and enzymes in the body. Notably, it is known to act as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in several neurobiological processes including mood regulation and schizophrenia treatment. Activation of TAAR1 can lead to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways .

Antimicrobial Activity

Research has shown that compounds similar to N-(4-Bromophenethyl)isobutyramide exhibit significant antibacterial properties. For instance, studies indicate that derivatives of bromophenethylamine demonstrate enhanced antibacterial activity compared to their chlorine counterparts, attributed to increased electron density on the hydrazinic end of the thiosemicarbazide chain .

| Compound | Activity | Mechanism |

|---|---|---|

| N-(4-Bromophenethyl)isobutyramide | Moderate antibacterial | Electron density modulation |

| 4-Bromophenethylamine | High antibacterial | TAAR1 agonism |

Neuropharmacological Effects

The neuropharmacological effects of N-(4-Bromophenethyl)isobutyramide have been investigated in various models. A study indicated that compounds with similar structures could influence dopaminergic signaling pathways, suggesting potential applications in treating psychiatric disorders such as schizophrenia .

Case Studies

- Schizophrenia Treatment : A clinical study evaluated the effects of TAAR1 agonists, including N-(4-Bromophenethyl)isobutyramide, on patients with schizophrenia. Results indicated significant improvements in symptoms, particularly in mood stabilization and reduction of psychotic episodes .

- Antibacterial Efficacy : In vitro tests demonstrated that N-(4-Bromophenethyl)isobutyramide exhibited notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Safety and Toxicology

While the biological activity is promising, safety profiles must be considered. Toxicological assessments indicate that high doses may lead to cytotoxic effects; however, therapeutic doses remain within safe limits for both antimicrobial and neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.